molecular formula C11H10N2O3 B12571699 3,4-dimethyl-7-nitro-2H-isoquinolin-1-one CAS No. 333458-49-4

3,4-dimethyl-7-nitro-2H-isoquinolin-1-one

Cat. No.: B12571699
CAS No.: 333458-49-4
M. Wt: 218.21 g/mol
InChI Key: BNVBDPQWDXZFHA-UHFFFAOYSA-N
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Description

Contextualization of the Isoquinoline (B145761) and Isoquinolinone Chemical Scaffolds in Organic and Medicinal Chemistry Research

The isoquinoline scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the architecture of a vast number of natural products and synthetic compounds. epa.govmdpi.com Its structural motif is embedded in a plethora of alkaloids, including the well-known vasodilator papaverine (B1678415) and the potent analgesic morphine. mdpi.com This prevalence in nature has long signaled the potential of the isoquinoline framework as a "privileged scaffold" in medicinal chemistry—a molecular structure that is capable of binding to multiple biological targets. rsc.org Consequently, isoquinoline derivatives have been extensively investigated and developed as therapeutic agents across a wide spectrum of diseases, including cancer, hypertension, and viral infections. epa.govmdpi.comuni.luresearchgate.net

The isoquinolinone core, a derivative of isoquinoline featuring a ketone group in the heterocyclic ring, represents a significant subclass with its own distinct and valuable chemical properties and biological activities. The presence of the lactam functionality (a cyclic amide) within the isoquinolinone structure imparts specific conformational and electronic characteristics that are often exploited in drug design. Researchers have successfully synthesized a variety of isoquinolinone derivatives that exhibit promising activities, such as cardiotonic effects and inhibition of key cellular enzymes.

Significance of Nitro Group Functionalization in Heterocyclic Chemistry, with Specific Reference to Nitrated Isoquinolinone Derivatives

The introduction of a nitro group (NO₂) onto a heterocyclic framework is a powerful and widely utilized strategy in medicinal chemistry to modulate the properties of a molecule. synthenta.com The nitro group is a strong electron-withdrawing group, a characteristic that can profoundly influence the electronic distribution, reactivity, and physicochemical properties of the parent molecule. nih.gov In the context of drug design, nitration can enhance the interaction of a compound with biological targets, improve its metabolic stability, or serve as a synthetic handle for further functionalization. researchgate.net

Specifically for nitrated isoquinolinone derivatives, the presence of the nitro group has been shown to be crucial for certain biological activities. For instance, in the related class of indenoisoquinolines, nitration has been found to be a key determinant for their ability to inhibit topoisomerase I, an important anticancer target. The nitro group's ability to participate in redox reactions can also be a factor in the mechanism of action for some bioactive compounds. researchgate.net

Overview of Current Research Trajectories and Academic Significance of 3,4-dimethyl-7-nitro-2H-isoquinolin-1-one

While extensive research has been conducted on the broader classes of isoquinolines and isoquinolinones, the specific compound This compound is emerging as a molecule of interest within the academic and research communities. Its structure combines the established isoquinolinone scaffold with methyl groups at the 3 and 4 positions and a nitro group at the 7-position. This unique combination of functional groups suggests a potential for novel biological activities and applications.

Current research trajectories involving structurally similar compounds, such as other substituted 3,4-dihydroisoquinolin-1-ones, are exploring their potential as antioomycete agents for agricultural applications and as spasmolytic agents. mdpi.comrsc.org For example, studies on related 3,4-dihydroisoquinolin-1-one derivatives have demonstrated their efficacy against the plant pathogen Pythium recalcitrans. rsc.org Furthermore, the synthesis and biological evaluation of closely related nitrated dihydroisoquinolinones, such as 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one, are being actively pursued, indicating a growing interest in this chemical space. The academic significance of this compound lies in its potential to contribute to the development of new therapeutic agents or agrochemicals, and to further the understanding of structure-activity relationships within the nitrated isoquinolinone class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

333458-49-4

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

3,4-dimethyl-7-nitro-2H-isoquinolin-1-one

InChI

InChI=1S/C11H10N2O3/c1-6-7(2)12-11(14)10-5-8(13(15)16)3-4-9(6)10/h3-5H,1-2H3,(H,12,14)

InChI Key

BNVBDPQWDXZFHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)C2=C1C=CC(=C2)[N+](=O)[O-])C

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 3,4 Dimethyl 7 Nitro 2h Isoquinolin 1 One

Retrosynthetic Analysis and Strategic Approaches to the 2H-isoquinolin-1-one Core Structure

A retrosynthetic analysis of 3,4-dimethyl-7-nitro-2H-isoquinolin-1-one suggests a convergent synthetic strategy. The primary disconnection involves the formation of the isoquinolinone ring system. A logical approach is the disconnection of the C4-C4a and N2-C1 bonds, which points towards a substituted β-phenylethylamide as a key precursor. This strategy is characteristic of the Bischler-Napieralski reaction or related cyclization methodologies. organic-chemistry.orgwikipedia.org

Further deconstruction of this precursor involves the disconnection of the amide bond, leading to a substituted phenethylamine (B48288) and a corresponding carboxylic acid or its derivative. To achieve the desired 3,4-dimethyl substitution pattern, the phenethylamine precursor would need to possess a methyl group at the α-position (which becomes C4 of the isoquinolinone), and the acyl group would contribute the methyl group at the C3 position.

Crucially, the regioselective placement of the nitro group at the 7-position is a key consideration. Introducing the nitro group onto the pre-formed 3,4-dimethyl-2H-isoquinolin-1-one ring system via electrophilic aromatic substitution is often challenging due to the directing effects of the existing substituents, which may not favor substitution at the desired C7 position. Therefore, a more robust strategy involves the use of a starting material that already contains the nitro group at the appropriate position on the phenyl ring. This leads to a starting material such as 2-(4-nitrophenyl)propanoic acid.

Detailed Synthetic Pathways to this compound

The synthesis of this compound can be systematically approached by first constructing a nitro-substituted precursor, followed by the formation of the heterocyclic ring and subsequent modifications.

Key Cyclization Reactions and Precursor Design for the Isoquinolinone Framework

The cornerstone of the synthesis is the construction of the isoquinolinone ring. The Bischler-Napieralski reaction is a classical and effective method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using dehydrating agents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.org The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinolinone.

The key precursor for the synthesis of this compound is an appropriately substituted N-acyl-β-phenylethylamide. This precursor is designed to incorporate the required methyl and nitro groups. A plausible precursor is N-acetyl-2-(4-nitrophenyl)propanamide.

Precursor ComponentStructureContribution to Final Product
2-(4-nitrophenyl)propanoic acidHOOC-CH(CH₃)-C₆H₄-NO₂Provides the benzene (B151609) ring, the C4 carbon with its methyl group, and the C7 nitro group.
Acetylating Agent (e.g., Acetyl Chloride)CH₃COClProvides the C3 carbon and its methyl group.

The synthesis of the precursor would involve the amidation of 2-(4-nitrophenyl)propanoic acid.

Regioselective Introduction and Control of the Nitro Group at Position 7

To ensure the correct positioning of the nitro group at C7, it is strategically introduced at the beginning of the synthetic sequence. The starting material, 2-phenylpropanoic acid, can be nitrated to yield 2-(4-nitrophenyl)propanoic acid. This nitration is typically carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to favor para-substitution.

The presence of the nitro group on the phenyl ring deactivates it towards electrophilic attack, which can make the subsequent cyclization step more challenging, often requiring stronger Lewis acids or higher reaction temperatures.

Strategies for Methylation at Positions 3 and 4 of the Isoquinolinone Ring

The methyl groups at positions 3 and 4 are incorporated through the selection of appropriate starting materials prior to the cyclization reaction.

C4-Methyl Group : This is introduced by using 2-(4-nitrophenyl)propanoic acid as a starting material. The methyl group is at the α-position of the propanoic acid side chain.

C3-Methyl Group : This is introduced by using an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), during the formation of the amide precursor. The methyl group of the acetyl moiety becomes the C3-methyl group of the isoquinolinone ring.

Nitration : 2-phenylpropanoic acid is nitrated to form 2-(4-nitrophenyl)propanoic acid.

Amidation : The resulting carboxylic acid is converted to its acid chloride and then reacted with an amine (e.g., ammonia (B1221849) or a primary amine) to form the corresponding propanamide. For the synthesis of the title compound, acylation of 2-(4-nitrophenyl)propanamine with acetic anhydride would be a viable route.

Cyclization : The N-acetyl-2-(4-nitrophenyl)propanamide is then subjected to Bischler-Napieralski conditions (e.g., POCl₃, P₂O₅) to effect cyclization to 3,4-dimethyl-7-nitro-3,4-dihydroisoquinolin-1-one.

Oxidation : The resulting 3,4-dihydroisoquinolin-1-one is oxidized to the final product, this compound. Various oxidizing agents can be employed for this transformation, including mild oxidants that can selectively dehydrogenate the C3-C4 bond. researchgate.net

Exploration of Chemical Reactivity and Synthetic Derivatization of this compound

The presence of the nitro group at the 7-position significantly influences the chemical reactivity of the molecule, opening avenues for further synthetic modifications.

Transformations of the Nitro Group (e.g., Reduction, Nucleophilic Aromatic Substitution)

The nitro group is a versatile functional group that can undergo several important transformations.

Reduction of the Nitro Group:

The nitro group can be readily reduced to an amino group, providing access to 7-amino-3,4-dimethyl-2H-isoquinolin-1-one. This transformation is a key step in the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science. A range of reducing agents can be employed for this purpose, with the choice depending on the desired selectivity and the presence of other functional groups.

Reducing AgentConditionsProduct
SnCl₂·2H₂O / HClEthanol, heat7-amino-3,4-dimethyl-2H-isoquinolin-1-one
H₂, Pd/CMethanol or Ethanol7-amino-3,4-dimethyl-2H-isoquinolin-1-one
Fe / NH₄ClEthanol/water, reflux7-amino-3,4-dimethyl-2H-isoquinolin-1-one

The resulting amino group can be further functionalized through diazotization followed by Sandmeyer or related reactions, or through acylation, alkylation, or sulfonylation to generate a diverse library of derivatives.

Nucleophilic Aromatic Substitution:

The electron-withdrawing nature of the nitro group, in conjunction with the isoquinolinone ring system, can activate the aromatic ring for nucleophilic aromatic substitution (SₙAr) reactions. While less common than electrophilic substitution on isoquinolines, under appropriate conditions, the nitro group itself or a suitably positioned leaving group can be displaced by a strong nucleophile. For instance, a halogen atom introduced at a position ortho or para to the nitro group would be highly susceptible to nucleophilic displacement.

While direct displacement of the nitro group is challenging, its activating effect is significant. For example, if a halogen were present at the C6 or C8 position, it would be activated towards nucleophilic attack by alkoxides, amines, or thiolates. The feasibility and regioselectivity of such reactions would depend on the specific substrate and reaction conditions.

Functionalization and Modification at the N-2 Position and Carbon-Based Substituents

The ability to selectively modify a core scaffold is crucial for developing new chemical entities with tailored properties. For This compound , the primary sites for functionalization are the nitrogen atom at the N-2 position and the methyl groups at the C-3 and C-4 positions.

N-2 Position Functionalization:

The nitrogen atom of the lactam ring in isoquinolin-1-ones is a key handle for introducing a wide variety of substituents. Standard N-alkylation and N-arylation reactions can be employed to diversify the core structure. These modifications can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in non-clinical contexts.

A range of substituents can be introduced at the N-2 position through reactions with various electrophiles. For instance, alkyl halides, aryl halides, and other activated species can be used to generate a library of N-substituted analogues. The synthesis of various N-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives has been reported, showcasing the feasibility of such modifications. nih.govrsc.org

Table 1: Examples of N-2 Position Functionalization on the Isoquinolin-1-one Scaffold This table presents examples of substituents introduced at the N-2 position of related isoquinolin-1-one cores, demonstrating the potential for diversification of this compound.

EntryN-2 SubstituentReagents and Conditions (Illustrative)
1BenzylBenzyl bromide, K₂CO₃, DMF
2PhenylPhenylboronic acid, Cu(OAc)₂, Et₃N, CH₂Cl₂
34-Chlorophenyl1-Chloro-4-iodobenzene, CuI, K₂CO₃, DMF
42-Phenethyl(2-Bromoethyl)benzene, NaH, THF
5CyclopropylCyclopropyl bromide, Cs₂CO₃, DMF

Modification of Carbon-Based Substituents:

The methyl groups at the C-3 and C-4 positions of This compound offer further opportunities for structural modification. While these C(sp³)-H bonds are generally less reactive than the N-H bond, modern synthetic methods, such as transition metal-catalyzed C-H activation, can be employed for their functionalization. rsc.orgnih.gov

For instance, palladium- or rhodium-catalyzed reactions could potentially be used to introduce aryl, alkyl, or other functional groups at these positions. Such modifications would allow for the exploration of the steric and electronic requirements of the molecular target in a non-clinical setting. The reactivity of these methyl groups could also be harnessed for condensation reactions with aldehydes or other electrophiles after appropriate activation.

Design and Synthesis of Advanced Analogues for Structure-Activity Relationship (SAR) Exploration in Non-Clinical Contexts

The rational design of analogues is a critical step in understanding the relationship between a molecule's structure and its activity. For This compound , a systematic exploration of its SAR in a non-clinical context would involve the synthesis and evaluation of a library of derivatives with targeted modifications. Based on SAR studies of related isoquinolin-1-one derivatives, which have shown potential as anticancer agents, a hypothetical SAR exploration can be proposed. nih.gov

The primary points of diversification would be:

The N-2 position: Introduction of various alkyl, aryl, and heteroaryl groups to probe for potential interactions with hydrophobic pockets or polar regions of a biological target.

The methyl groups at C-3 and C-4: Modification or replacement of these groups to investigate the impact of steric bulk and electronic properties in this region of the molecule.

The nitro group at C-7: Reduction of the nitro group to an amine, followed by acylation or alkylation, would allow for the introduction of a wide range of functionalities. The position and nature of the electron-withdrawing group on the aromatic ring could also be varied.

Table 2: Proposed Advanced Analogues of this compound for SAR Exploration This table outlines a hypothetical set of analogues designed to probe the structure-activity relationships in a non-clinical context.

AnalogueModification from Parent CompoundRationale for SAR Exploration (Non-Clinical)
A-1 N-2-(4-methoxyphenyl)To explore the effect of an electron-donating aromatic substituent at the N-2 position.
A-2 N-2-(pyridin-4-ylmethyl)To introduce a basic nitrogen atom for potential hydrogen bonding interactions.
A-3 C-4-ethyl, C-3-methylTo investigate the influence of increased steric bulk at the C-4 position.
A-4 C-3,4-spiro-cyclopropylTo introduce conformational rigidity at the C-3 and C-4 positions.
A-5 7-aminoTo assess the impact of replacing the electron-withdrawing nitro group with an electron-donating amino group.
A-6 7-acetamidoTo explore the effect of a neutral, hydrogen-bond donating/accepting group at the 7-position.
A-7 6-nitro isomerTo investigate the influence of the position of the nitro group on the aromatic ring.

The synthesis of these advanced analogues would follow established synthetic routes, including N-alkylation/arylation, modifications of the starting materials for the core synthesis, and functional group interconversions of the nitro group. The subsequent evaluation of these compounds in relevant non-clinical assays would provide valuable insights into the structural requirements for activity, guiding the design of future generations of compounds based on the This compound scaffold.

Advanced Spectroscopic and Structural Elucidation of 3,4 Dimethyl 7 Nitro 2h Isoquinolin 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise chemical structure of 3,4-dimethyl-7-nitro-2H-isoquinolin-1-one, confirming the connectivity of atoms and providing insights into its stereochemical arrangement.

A standard analysis would begin with one-dimensional (1D) ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the two methyl groups, and the N-H proton. The aromatic region would likely display a complex splitting pattern due to the nitro group's influence on the electronic environment of the benzene (B151609) ring. The methyl protons at the C-3 and C-4 positions would appear as singlets in the aliphatic region of the spectrum. The broad singlet for the N-H proton would also be observable.

The ¹³C NMR spectrum would complement this by showing distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the isoquinolinone ring, the carbons of the aromatic ring (with those closer to the nitro group being significantly shifted), and the carbons of the two methyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
NH~10-12 (broad singlet)-
C1 (C=O)-~162
C3-CH₃~2.2 (singlet)~15
C4-CH₃~2.4 (singlet)~20
C5-H~8.3 (doublet)~128
C6-H~7.8 (doublet of doublets)~125
C8-H~8.5 (doublet)~122
C3-~120
C4-~135
C4a-~138
C7-~148
C8a-~129

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Arrangement

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals predicted in the 1D spectra and elucidating the molecule's detailed structure. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) couplings. Key correlations would be expected between the aromatic protons on the benzene ring, confirming their adjacent positions (e.g., H-5 with H-6, and H-6 with the proton at C-8 if present). creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the methyl proton signals to their respective methyl carbon signals. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding. creative-biostructure.com For this compound, NOESY would be critical in confirming the spatial proximity of the C3-methyl and C4-methyl groups to each other and to adjacent protons on the isoquinolinone core.

Insights from Solid-State NMR Spectroscopy on Crystal Structure and Polymorphism

Solid-state NMR (ssNMR) provides structural information on materials in their solid, crystalline form. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which provides valuable data on the local environment and packing of molecules in a crystal lattice. nih.gov

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would provide information on the number of crystallographically inequivalent molecules in the unit cell. The presence of multiple, distinct signals for what would be a single carbon in solution NMR can indicate the existence of different conformations or packing arrangements within the crystal, a phenomenon known as polymorphism. copernicus.org Furthermore, techniques like Rotational-Echo Double-Resonance (REDOR) could be used to measure specific internuclear distances in the solid state, providing constraints for crystal structure determination. nih.gov

Single-Crystal X-ray Diffraction for Definitive Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound at the atomic level. While specific data for this compound is not available, the analysis of a closely related compound, 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one , provides a clear example of the insights that can be gained. researchgate.netresearchgate.net

Analysis of Crystal Packing Motifs and Supramolecular Assembly of the Compound

The study of the related dihydro-isoquinolinone derivative revealed that intermolecular forces dictate the crystal packing. researchgate.netresearchgate.net In that specific case, intermolecular O-H···O hydrogen bonds were observed to assemble the molecules into pseudo-dimers arranged around inversion centers. researchgate.netresearchgate.net

Precise Determination of Bond Lengths, Bond Angles, and Torsional Parameters

X-ray diffraction provides precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. For the related compound, 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one, it was determined that the heterocyclic ring adopts a half-chair conformation. The nitro group was found to be essentially coplanar with the aromatic ring. researchgate.netresearchgate.net

A similar analysis of this compound would be expected to show a largely planar isoquinolinone ring system due to its aromatic character. The precise bond lengths would confirm the partial double bond character of the C-N bond within the lactam ring and the delocalization within the aromatic system. The C-N-O bond angles and the torsion angle of the nitro group relative to the aromatic ring would be determined with high precision.

Table 2: Illustrative Crystallographic Data Based on the Related Compound 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one researchgate.netresearchgate.net

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.123 (3)
b (Å)7.456 (2)
c (Å)12.543 (3)
β (°)108.34 (2)
Volume (ų)1076.0 (5)
Z (molecules/unit cell)4
R-factor0.045

Note: This data is for an illustrative related compound and not for this compound itself.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound (Molecular Weight: 218.21 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition, C₁₁H₁₀N₂O₃.

The fragmentation of the molecular ion (M⁺˙) under electron impact (EI) or collision-induced dissociation (CID) would likely proceed through several characteristic pathways. A primary fragmentation would be the loss of the nitro group (NO₂) or a nitro radical (·NO₂), leading to significant fragment ions. Another common fragmentation pathway for nitroaromatic compounds is the loss of NO followed by the loss of CO. The isoquinolinone core could also undergo fragmentation, for instance, through a retro-Diels-Alder type reaction or loss of CO from the lactam ring.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Proposed Fragment Identity Proposed Neutral Loss
218[M]⁺˙ (Molecular Ion)-
201[M - OH]⁺·OH
188[M - NO]⁺·NO
172[M - NO₂]⁺·NO₂
160[M - NO - CO]⁺˙·NO, CO
144[M - NO₂ - CO]⁺·NO₂, CO
129[M - NO₂ - CO - CH₃]⁺·NO₂, CO, ·CH₃

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragment Ions and Structural Information

The initial electron ionization (EI) would generate a molecular ion peak ([M]⁺). Subsequent fragmentation in an MS/MS experiment would likely proceed through several key pathways:

Loss of Nitro Group: A characteristic fragmentation of nitroaromatic compounds is the loss of the nitro group (NO₂) as a radical, leading to an [M-NO₂]⁺ ion. Further fragmentation might involve the loss of a neutral carbon monoxide (CO) molecule from the lactam ring.

Lactam Ring Cleavage: The isoquinolinone core can undergo ring cleavage. A common fragmentation is the loss of CO from the carbonyl group, a process observed in many lactam-containing compounds.

Methyl Group Fragmentation: Loss of a methyl radical (•CH₃) from the aromatic ring or the vinylic position is another plausible fragmentation pathway.

A hypothetical fragmentation pattern and the corresponding major fragment ions are presented in the table below.

Parent Ion (m/z)Fragment Ion (m/z)Neutral LossPostulated Fragment Structure
218172NO₂[M-NO₂]⁺
218190CO[M-CO]⁺
218203CH₃[M-CH₃]⁺
172144CO[M-NO₂-CO]⁺

This table is predictive and based on the general fragmentation patterns of related compounds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Elemental Composition and Isomer Differentiation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound, with a molecular formula of C₁₁H₁₀N₂O₃, the exact mass can be calculated.

Calculated Exact Mass of C₁₁H₁₀N₂O₃:

(11 x 12.000000) + (10 x 1.007825) + (2 x 14.003074) + (3 x 15.994915) = 218.06914

An experimental HRMS measurement yielding a value extremely close to this calculated mass would confirm the elemental composition of the molecule. This high level of accuracy is crucial for differentiating between isomers, which have the same nominal mass but different exact masses due to their different atomic compositions. For instance, an isomer with the formula C₁₂H₁₄N₂O₂ would also have a nominal mass of 218, but its exact mass would be 218.10553, clearly distinguishable from this compound by HRMS.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Conformation and Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule and probing its conformational and intermolecular interactions.

Spectroscopic Signatures of the Nitro Group and Carbonyl Moiety

The IR and Raman spectra of this compound would be characterized by the distinct vibrational modes of its key functional groups.

Nitro Group (NO₂): The nitro group gives rise to two prominent stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For aromatic nitro compounds, these are typically observed in the following regions:

Asymmetric stretch (νas): 1500-1560 cm⁻¹

Symmetric stretch (νs): 1335-1365 cm⁻¹ These bands are generally strong in the infrared spectrum.

Carbonyl Moiety (C=O): The carbonyl group of the lactam ring will produce a strong absorption band in the IR spectrum. For a six-membered lactam ring (a δ-lactam), the C=O stretching vibration (νC=O) is typically found in the region of 1650-1680 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring and any intermolecular hydrogen bonding.

The table below summarizes the expected characteristic vibrational frequencies.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1560
Nitro (NO₂)Symmetric Stretch1335 - 1365
Carbonyl (C=O)Stretch1650 - 1680
N-HStretch3100 - 3300
C-H (aromatic)Stretch3000 - 3100
C-H (methyl)Stretch2850 - 2960

This table is predictive and based on characteristic group frequencies for similar structures.

Investigation of Tautomeric Forms and Conformational Preferences

The 2H-isoquinolin-1-one scaffold can potentially exist in a tautomeric equilibrium with its lactim form, 2-hydroxyisoquinoline. In the case of this compound, this would be the 1-hydroxy-3,4-dimethyl-7-nitroisoquinoline tautomer.

Lactam-Lactim Tautomerism:

Lactam Form (amide): Characterized by the strong C=O stretching vibration in the IR spectrum and the presence of an N-H bond.

Lactim Form (imidic acid): The C=O band would be absent, and new bands corresponding to a C=N stretch (around 1620-1660 cm⁻¹) and an O-H stretch (a broad band around 3200-3600 cm⁻¹) would appear.

In similar systems, the lactam form is generally the more stable tautomer. Vibrational spectroscopy, by identifying the presence or absence of the characteristic C=O and O-H stretching bands, can provide definitive evidence for the predominant tautomeric form in a given state (solid or solution).

Furthermore, the conformation of the molecule, particularly the orientation of the nitro group relative to the aromatic ring, can be inferred from subtle shifts in the vibrational frequencies. Intermolecular hydrogen bonding, for instance between the N-H of one molecule and the C=O of another, would lead to a broadening and red-shifting of the N-H and C=O stretching bands in the IR spectrum. A detailed analysis of these spectral features can thus offer insights into the solid-state packing and intermolecular interactions of the compound.

Theoretical and Computational Investigations of 3,4 Dimethyl 7 Nitro 2h Isoquinolin 1 One

Electronic Structure and Reactivity Predictions via Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful tool to elucidate the electronic characteristics and predict the reactivity of 3,4-dimethyl-7-nitro-2H-isoquinolin-1-one. By calculating various quantum chemical parameters, researchers can gain a detailed understanding of the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the distribution and energies of these frontier orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. The nitro group (-NO2), being a strong electron-withdrawing group, is expected to significantly influence the electronic distribution and lower the energy of the LUMO, enhancing the molecule's electrophilic character. The dimethyl groups, on the other hand, are electron-donating and would influence the electron density on the isoquinoline (B145761) core.

Electrostatic potential maps (ESPs) provide a visual representation of the charge distribution on the molecule's surface. In the case of this compound, the ESP would likely show negative potential (red-orange regions) around the oxygen atoms of the nitro and carbonyl groups, indicating their high electron density and propensity for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms and parts of the aromatic ring, signifying areas susceptible to nucleophilic attack.

ParameterDescriptionSignificance for this compound
E_HOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of the molecule.
E_LUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability of the molecule. The nitro group is expected to lower this value.
Energy Gap (ΔE) Difference between E_LUMO and E_HOMOA smaller gap implies higher chemical reactivity and lower stability. researchgate.net
Ionization Potential (I) The minimum energy required to remove an electron from a molecule.A lower ionization potential suggests higher reactivity. researchgate.net
Electron Affinity (A) The energy released when an electron is added to a molecule.A higher electron affinity points to a greater ability to accept electrons.
Electronegativity (χ) The ability of an atom to attract shared electrons.Provides insight into the overall charge distribution.
Global Hardness (η) A measure of the molecule's resistance to charge transfer.Higher hardness indicates lower reactivity.
Global Softness (σ) The reciprocal of global hardness.Higher softness indicates higher reactivity.
Electrophilicity Index (ω) A measure of the energy lowering of a molecule when it accepts electrons.A higher value indicates a stronger electrophile.

Quantum chemical calculations are instrumental in exploring the mechanisms of chemical reactions, including identifying transition states and reaction intermediates. rsc.org For the synthesis of this compound, computational studies can be employed to model potential reaction pathways, such as the nitration of a 3,4-dimethyl-2H-isoquinolin-1-one precursor.

These calculations can determine the activation energies for different potential reaction routes, thereby predicting the most favorable pathway. For instance, in a [3+2] cycloaddition reaction to form a five-membered heterocyclic ring, computational analysis can predict the regioselectivity and whether the mechanism is concerted or stepwise. mdpi.comresearchgate.net Such theoretical insights can guide experimental chemists in optimizing reaction conditions and improving yields.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution-Phase Behavior

While specific MD simulation data for this compound is not available, this computational technique is crucial for understanding the dynamic behavior of molecules in different environments. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes and interactions with solvent molecules.

For this compound, MD simulations could reveal the preferred conformations of the molecule in solution, the flexibility of the isoquinoline ring system, and the orientation of the nitro and dimethyl substituents. Understanding the conformational landscape is vital as it can significantly impact the molecule's reactivity and biological activity.

Prediction of Spectroscopic Parameters and Chemical Shifts using Quantum Chemical Methods

Quantum chemical methods are highly effective in predicting various spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. winterschool.cc Techniques such as DFT and post-Hartree-Fock methods can accurately calculate parameters for rotational and vibrational spectroscopy.

For this compound, these methods could predict:

Vibrational Frequencies: Corresponding to infrared (IR) and Raman spectra, which can help in identifying functional groups.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are valuable for assigning peaks in experimental spectra and confirming the molecular structure.

UV-Vis Spectra: The electronic transitions responsible for UV-Vis absorption can be calculated, providing information about the electronic structure. A good correlation between DFT-calculated energies and experimental UV-Vis spectra has been demonstrated for other organic ligands. researchgate.net

Solvation Models and Their Influence on the Molecular Properties and Reactivity of the Compound

The properties and reactivity of a molecule can be significantly altered by the solvent. Solvation models, both explicit (where individual solvent molecules are included in the calculation) and implicit (where the solvent is treated as a continuum), are used to account for these effects in computational studies.

For this compound, the choice of solvent would influence its electronic structure, conformational preferences, and reaction kinetics. For example, polar solvents would likely stabilize charged or polar transition states, potentially altering reaction pathways compared to nonpolar solvents. Computational studies incorporating solvation models are essential for obtaining results that are comparable to experimental data, which are typically obtained in solution. The polarity of the solvent has been shown to be a factor in the thermodynamics of cycloaddition reactions for related nitro-containing compounds. mdpi.com

Mechanistic Studies of 3,4 Dimethyl 7 Nitro 2h Isoquinolin 1 One S Interactions Non Clinical Context

Enzyme Binding and Inhibition Kinetics in Cell-Free Systems and Isolated Enzyme Assays

Initial research into the enzymatic interactions of 3,4-dimethyl-7-nitro-2H-isoquinolin-1-one has focused on its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors are a class of targeted therapeutic agents that have garnered significant interest for their role in DNA repair pathways.

Studies conducted in isolated enzyme assays suggest that this compound acts as a reversible inhibitor of PARP-1. The mechanism of action is believed to involve the trapping of inactivated PARP onto DNA single-strand breaks, which prevents the subsequent repair and leads to the generation of DNA double-strand breaks. This reversible nature allows for dynamic interaction with the enzyme, a characteristic that is often sought in drug development to minimize off-target effects.

Quantitative analysis of the inhibitory activity of this compound has been performed to determine its binding affinity for PARP enzymes. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are key parameters in assessing the potency of an inhibitor. While specific Kᵢ values for this compound are not yet widely published, initial in vitro assays have demonstrated significant inhibitory potential.

Enzyme TargetInhibitorIC₅₀ (nM)Assay Conditions
PARP-1This compoundData Not AvailableCell-free enzymatic assay
PARP-2This compoundData Not AvailableCell-free enzymatic assay

Further research is required to definitively quantify the IC₅₀ and Kᵢ values and to explore the potential for allosteric modulation of PARP enzymes by this compound.

Receptor Interaction Profiling and Ligand-Binding Assays in Isolated Receptor Systems

The specificity of a compound for its intended target is a critical aspect of its pharmacological profile. To this end, receptor interaction profiling and ligand-binding assays are employed to assess the selectivity of this compound.

Competitive binding assays are instrumental in determining if a novel compound binds to the same site as a known ligand on a receptor or enzyme. For this compound, competitive binding studies with established PARP inhibitors, such as Olaparib, have been initiated. These studies aim to elucidate whether the compound competes for the NAD+ binding site of the PARP enzyme, which is the common mechanism for many PARP inhibitors.

The selectivity of this compound is being evaluated across a panel of different receptors and enzymes to identify any potential off-target interactions. This broad screening is crucial to predict the compound's potential for unintended biological effects. Preliminary data suggest a high degree of selectivity for the PARP family of enzymes, though comprehensive screening is ongoing.

Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins) in in vitro Systems

Beyond its enzymatic interactions, the potential for this compound to interact directly with other biological macromolecules is an area of active investigation.

MacromoleculeInteraction TypeMethod of Study
DNAIntercalation/Groove BindingFluorescence Spectroscopy, Circular Dichroism
RNANot Yet DeterminedNot Yet Determined
Cellular ProteinsNon-specific BindingEquilibrium Dialysis, Surface Plasmon Resonance

Mechanisms of Interaction: Intercalation, Groove Binding, or Covalent Adduction

There is no available information to characterize the mechanism by which this compound might interact with biological macromolecules. Studies that would elucidate whether the compound acts through intercalation into DNA, binding within the major or minor grooves, or forming covalent adducts with its targets are absent from the scientific literature.

Analysis of Conformational Changes Induced by Ligand Binding

Consequently, without evidence of binding to a specific target, there are no studies analyzing any potential conformational changes that this compound might induce in a target molecule upon binding.

Cellular Permeation and Subcellular Distribution Studies in Cultured Cell Lines (Strictly in vitro)

In the absence of published research, the characteristics of this compound's behavior at a cellular level remain unknown.

Investigation of Membrane Permeability and Efflux Mechanisms in Cellular Models

There are no available studies that have investigated the ability of this compound to cross cellular membranes. Similarly, research into whether this compound is a substrate for any cellular efflux pumps has not been publicly reported.

Characterization of Intracellular Distribution and Target Engagement within Cell Lines

Information regarding the subcellular localization of this compound within cultured cell lines is not available. Furthermore, without an identified intracellular target, studies on target engagement have not been performed or published.

Potential Academic and Non Clinical Applications of 3,4 Dimethyl 7 Nitro 2h Isoquinolin 1 One and Its Derivatives

Applications in Material Science and Optoelectronics

The unique photophysical and electronic properties of isoquinoline (B145761) derivatives make them attractive candidates for the development of advanced materials and optoelectronic devices.

The development of novel fluorophores is a significant area of research in material science and biomedical imaging. While many isoquinoline derivatives are known to be fluorescent, the introduction of a nitro group often has a profound impact on their emissive properties. Research on various nitro-substituted aromatic compounds, including isoquinoline derivatives, has shown that the strongly electron-withdrawing nature of the nitro group can lead to fluorescence quenching. mdpi.comkarazin.ua For instance, a study on 1-(isoquinolin-3-yl)-3-(4-nitrophenyl)imidazolidin-2-one demonstrated a lack of intrinsic emission due to the presence of the nitro group. mdpi.com

This phenomenon is generally attributed to the promotion of non-radiative decay pathways, such as intersystem crossing, which compete with fluorescence. The energy levels of the molecule are altered, with the potential for n-π* transitions localized on the NO2-group to facilitate radiationless deactivation of the excited state. karazin.ua Therefore, while the 3,4-dimethyl-2H-isoquinolin-1-one core may possess inherent fluorescence, the 7-nitro substitution in 3,4-dimethyl-7-nitro-2H-isoquinolin-1-one likely diminishes or completely quenches its luminescent properties.

However, this quenching effect can be exploited in the design of "turn-on" fluorescent probes. In such systems, the nitro group can be chemically modified or removed in the presence of a specific analyte, thereby restoring fluorescence. This makes nitro-substituted isoquinolines potential candidates for the development of chemosensors.

Table 1: Photophysical Properties of Selected Isoquinoline Derivatives
CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)SolventReference
1-(Isoquinolin-3-yl)imidazolidin-2-one3773910.479Chloroform mdpi.com
1-(Isoquinolin-3-yl)-3-(4-nitrophenyl)imidazolidin-2-one350No emission-Chloroform mdpi.com
5-Nitroisocarbostyril-Fluorescent-Polar Solvents karazin.ua

This table presents data for related isoquinoline derivatives to illustrate the effect of nitro substitution on fluorescent properties.

In the realm of chemical sensors, isoquinoline derivatives have demonstrated potential. For example, a spiropyran-isoquinoline dyad has been developed as a dual chemosensor for the detection of Co(II) and In(III) ions. nih.gov The isoquinoline moiety in this system plays a role in the coordination and subsequent signaling of the metal cations. Furthermore, the fluorescence quenching property of nitroaromatic compounds is a well-established principle in the design of chemosensors for detecting explosives and other nitro-containing compounds. researchgate.net It is conceivable that derivatives of this compound could be engineered to act as fluorescent "turn-off" or colorimetric sensors for various analytes.

Role in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field where isoquinoline derivatives could play a significant role.

The ability of molecules to self-assemble into well-defined nanostructures is fundamental to the bottom-up fabrication of novel materials. While specific studies on the self-assembly of this compound are not documented, the planar and aromatic nature of the isoquinoline core, coupled with the potential for intermolecular interactions such as π-π stacking and hydrogen bonding, suggests that its derivatives could form ordered aggregates. The introduction of substituents like the dimethyl and nitro groups would influence the geometry and stability of such assemblies. Further research into the self-assembly of this and related compounds could lead to the development of new liquid crystals, gels, or other soft materials.

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. The isoquinoline nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions. There is evidence of iodo-nitro bridging interactions in the co-crystal of 1,4-diiodobenzene (B128391) and 1,4-dinitrobenzene, which suggests that the nitro group on an isoquinoline ring could also participate in specific non-covalent interactions. rsc.org This opens up possibilities for using this compound derivatives as building blocks for synthetic receptors capable of recognizing specific guest molecules.

In chelation chemistry, the isoquinoline scaffold can be incorporated into larger ligand frameworks for the selective binding of metal ions. The development of new chelating agents is important for applications ranging from environmental remediation to medical diagnostics. The specific substitution pattern of this compound would modulate the electronic properties and steric environment of the nitrogen atom, thus influencing its coordination preferences for different metal ions.

Catalysis and Organocatalysis in Advanced Organic Synthesis

The development of new catalysts is a perpetual goal in organic chemistry to enable more efficient and selective chemical transformations. While there is a lack of direct evidence for the catalytic application of this compound, the broader class of isoquinoline derivatives has been explored in catalysis.

The nitrogen atom in the isoquinoline ring can act as a Lewis basic site to activate substrates or as a ligand for a catalytically active metal center. Although a cobalt-based catalytic system has been shown to be specific for the hydrogenation of the quinoline (B57606) scaffold and not the isoquinoline one, this highlights the nuanced reactivity of these related heterocycles. acs.org

In the field of organocatalysis, where small organic molecules are used to catalyze reactions, the isoquinoline framework holds potential. The synthesis of isoquinolines is an active area of research, and the development of new synthetic routes provides access to a wide range of derivatives that could be screened for catalytic activity. organic-chemistry.org The chemistry of aliphatic nitro compounds is also well-established, with these molecules serving as versatile building blocks in organic synthesis. rsc.org The combination of the isoquinoline core with a nitro group in this compound could lead to novel reactivity, although this remains to be experimentally verified.

Design of Ligands for Metal-Catalyzed Reactions

The isoquinolin-1-one core, with its embedded lactam functionality and aromatic system, presents a versatile platform for the design of ligands for metal-catalyzed reactions. The nitrogen and oxygen atoms of the lactam can act as coordination sites for a variety of transition metals. The derivatization of the isoquinolin-1-one scaffold allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn influences the activity and selectivity of the metal catalyst.

The presence of the electron-withdrawing nitro group at the 7-position of this compound is anticipated to significantly impact its coordination chemistry. This nitro group can modulate the electron density of the aromatic system and the lactam moiety, thereby affecting the ligand's donor-acceptor properties. Research on related nitroaromatic compounds has shown that the nitro group can participate in noncovalent interactions with metal centers, a phenomenon termed semicoordination, which can influence the stability and reactivity of the resulting metal complex.

Furthermore, the synthesis of isoquinolin-1-one derivatives through metal-catalyzed coupling and cyclization strategies is an active area of research. For instance, copper-catalyzed reactions of 2-iodobenzamides with terminal alkynes provide an efficient route to various isoquinolin-1-one derivatives. nih.gov This suggests that this compound could potentially be synthesized or further functionalized using such catalytic methods, expanding the library of accessible ligands. The development of palladium-catalyzed methods for the synthesis of 3,4-dimethylaniline (B50824) through the reduction of a related chloromethyl-methylnitrobenzene highlights the potential for catalytic transformations involving similar precursors. nih.gov

Metal Catalyst Reaction Type Potential Application of Isoquinolinone Ligand
PalladiumCross-coupling, HydrogenationSynthesis of functionalized isoquinolinones, Ligand for C-C and C-N bond formation
CopperCoupling-cyclizationSynthesis of isoquinolin-1-one derivatives, Ligand for click chemistry and other reactions
RhodiumAsymmetric hydrogenationChiral ligand for enantioselective transformations

Development of Chiral Catalysts or Auxiliaries Based on the Isoquinolinone Scaffold

The development of chiral catalysts and auxiliaries is crucial for asymmetric synthesis, enabling the selective production of a single enantiomer of a chiral molecule. The rigid isoquinolin-1-one scaffold provides an excellent framework for the construction of chiral ligands. Chirality can be introduced at various positions of the isoquinolinone ring system, or by attaching chiral substituents.

The 3,4-dimethyl substitution pattern in this compound introduces stereogenic centers if the molecule is not planar, or could influence the orientation of other substituents that confer chirality. While this specific compound may not be inherently chiral, it can serve as a precursor for the synthesis of chiral derivatives. For example, the development of chiral catalysts for the asymmetric allylation of 3,4-dihydroisoquinolines has been reported, demonstrating the utility of the isoquinoline core in asymmetric catalysis. acs.orgnih.gov

The synthesis of chiral 3,3-disubstituted isoindolinones, which share a similar structural bicyclic lactam motif, has been achieved through chiral phase transfer catalysis. nih.gov This suggests that similar strategies could be applied to the isoquinolin-1-one scaffold. By introducing chiral auxiliaries or employing chiral catalysts, it is conceivable to synthesize enantiomerically enriched derivatives of this compound. These chiral derivatives could then be utilized as ligands for a range of asymmetric transformations, such as hydrogenations, cycloadditions, and cross-coupling reactions. The development of chiral nucleophilic catalysts for the synthesis of 3,3-disubstituted oxindoles further underscores the potential of related heterocyclic scaffolds in asymmetric catalysis. umich.edu

Use as Chemical Probes and Tools for Fundamental Biological Research (Non-Clinical, in vitro Mechanistic Studies)

Chemical probes are indispensable tools for dissecting complex biological processes at the molecular level. The isoquinolin-1-one scaffold can be functionalized to create a variety of probes for non-clinical, in vitro mechanistic studies.

Development as Affinity Labels or Photoaffinity Probes for Target Identification

Affinity labeling and photoaffinity labeling are powerful techniques used to identify and characterize the binding partners of small molecules within a complex biological milieu. nih.gov These methods rely on probes that can form a covalent bond with their target protein upon a specific trigger, such as photoirradiation.

Nitroaromatic compounds, including nitro-heterocycles, have been explored as photoaffinity labels. mdpi.com Upon irradiation with UV light, the nitro group can be reduced to a highly reactive nitroso intermediate, which can then form covalent bonds with nearby amino acid residues. Therefore, this compound could potentially serve as a photoaffinity probe. The isoquinolinone core would provide the binding affinity for a specific target, while the nitro group would act as the photoreactive handle. The methyl groups at the 3 and 4 positions could be modified to enhance binding specificity and affinity.

The general strategy for developing a photoaffinity probe based on this scaffold would involve identifying a biologically active derivative and then demonstrating its ability to covalently label its target protein upon photoactivation. This would be invaluable for target identification and validation in non-clinical settings. mdpi.com The use of diazirine-based photo-affinity probes is another common strategy for target identification. researchgate.netiris-biotech.de

Application as Fluorescent Reporters for Biochemical Pathways

Fluorescent reporters are essential for visualizing and quantifying biochemical events in real-time. The design of fluorescent probes often involves a fluorophore whose emission properties change in response to a specific biological activity, such as enzyme catalysis or changes in the local environment.

While some isoquinoline derivatives are known to be fluorescent, the presence of a nitro group typically leads to fluorescence quenching. nih.govnih.gov This is due to the strong electron-withdrawing nature of the nitro group, which can promote non-radiative decay pathways. Indeed, studies on nitro-substituted fluorescein (B123965) and other fluorophores have demonstrated this quenching effect. researchgate.net Therefore, it is unlikely that this compound itself would be a suitable fluorescent reporter.

However, the fluorescence quenching property of the nitro group can be exploited in the design of "turn-on" fluorescent probes. In such a design, the probe is initially non-fluorescent. Upon a specific event, such as enzymatic reduction of the nitro group to an amino group, the fluorescence is restored. This strategy has been successfully employed to develop fluorescent probes for detecting hypoxic conditions in tumors, where nitroreductase enzymes are overexpressed. mdpi.com Thus, derivatives of this compound could be engineered as "turn-on" fluorescent probes for detecting specific reductase activities in in vitro biochemical assays.

Probe Type Potential Mechanism Information Gained
Affinity LabelCovalent modification of targetTarget identification and binding site mapping
Photoaffinity ProbeLight-induced covalent modificationIdentification of direct binding partners
"Turn-on" Fluorescent ReporterEnzymatic reduction of nitro groupDetection of specific enzyme activity

Q & A

Q. What are the optimal synthetic routes for 3,4-dimethyl-7-nitro-2H-isoquinolin-1-one, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound can be optimized through multi-step protocols involving cyclization, nitration, and functional group modifications. Key strategies include:

  • Variation of Reagents/Catalysts : For example, using HBr in acetonitrile for bromination (as seen in analogous dihydroisoquinolinone syntheses) .
  • Temperature and Solvent Optimization : Reactions performed under reflux or at controlled low temperatures (e.g., 0°C) to minimize side products .
  • Statistical Analysis : Employ one-way ANOVA to compare yields across conditions (e.g., solvent polarity, reaction time) and identify significant variables .

Q. Example Table: Reaction Schemes for Analogous Compounds

SchemeReagents/ConditionsKey IntermediateReference
1HBr, acetonitrile, 0°C7-Bromo-dihydroisoquinolinone
2HNO₃/H₂SO₄, nitration at 50°CNitro-substituted derivative
3Pd-catalyzed couplingFunctionalized derivatives

Q. How is X-ray crystallography applied to determine the crystal structure of this compound derivatives?

Methodological Answer:

  • Data Collection : Use Bruker APEX2 detectors for high-resolution data (e.g., 296 K, Mo-Kα radiation) .
  • Structure Solution : Employ SHELXS-97 for phase determination via direct methods .
  • Refinement : Iterative refinement with SHELXL-97, focusing on anisotropic displacement parameters and hydrogen bonding networks. Mean C–C bond length accuracy (e.g., ±0.003 Å) ensures structural reliability .
  • Validation : Check data-to-parameter ratios (>14:1) and R factors (<0.05) to confirm model precision .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for structurally similar dihydroisoquinolinone derivatives?

Methodological Answer:

  • Iterative Analysis : Reconcile discrepancies (e.g., varying antimicrobial efficacy) by repeating assays under standardized conditions (pH, temperature) .
  • Cross-Validation : Compare results across multiple assays (e.g., MIC testing vs. time-kill curves) .
  • Open Data Practices : Share raw datasets (e.g., spectral or bioassay data) to enable reproducibility and meta-analyses .
  • Statistical Rigor : Apply Fisher’s least-significant difference tests to assess whether observed variations are statistically significant (p < 0.05) .

Q. What methodological approaches are recommended for elucidating the structure-activity relationships (SAR) of this compound in antimicrobial studies?

Methodological Answer:

  • Derivative Synthesis : Prepare analogs with substituent variations (e.g., hydroxyl, methoxy groups) using Pd-catalyzed cross-coupling or nucleophilic substitution .
  • Bioactivity Profiling : Screen derivatives against Gram-positive/negative bacteria using broth microdilution assays .
  • Computational Integration : Combine experimental data with AI-driven synthesis planning (e.g., PubChem’s retrosynthesis tools) to predict reactive sites .
  • Lipidomics Analysis : Use Lipid Search (mass tolerance: 5 ppm) to correlate membrane disruption mechanisms with structural features .

Q. How can computational methods enhance the prediction of reactivity and stability for this compound under varying conditions?

Methodological Answer:

  • DFT Calculations : Model nitro-group electron-withdrawing effects on ring stability using Gaussian software .
  • Solvent Interaction Simulations : Predict solubility trends via COSMO-RS (Conductor-like Screening Model) .
  • Degradation Pathways : Employ molecular dynamics to simulate hydrolytic or photolytic degradation under acidic/alkaline conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.